

N-(4-Nitrophenyl)acetamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-(4-Nitrophenyl)acetamide**

Cat. No.: **B089526**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **N-(4-Nitrophenyl)acetamide**, a key chemical intermediate. This document details its nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis and characterization, targeting professionals in research and development.

Nomenclature and Identification

N-(4-Nitrophenyl)acetamide is known by a variety of synonyms and alternative names in scientific literature and chemical databases. A comprehensive list is provided below to aid in its identification.

Type	Name/Identifier
Preferred IUPAC Name	N-(4-Nitrophenyl)acetamide
CAS Number	104-04-1
Other Names & Synonyms	4-Nitroacetanilide
p-Nitroacetanilide	
N-Acetyl-4-nitroaniline	
p-Aacetamidonitrobenzene	
Acetanilide, 4'-nitro-	
4'-Nitroacetanilide	
1-Acetylamo-4-nitrobenzene	
N-(p-Nitrophenyl)acetamide	
NSC 1315	

Physicochemical Properties

The fundamental physicochemical properties of **N-(4-Nitrophenyl)acetamide** are summarized in the table below, providing essential data for its handling, application, and analysis.

Property	Value	Reference
Molecular Formula	$C_8H_8N_2O_3$	[1] [2]
Molecular Weight	180.16 g/mol	[1] [2]
Appearance	Yellow to green to brown solid (powder or lumps)	[3]
Melting Point	215-218 °C	[1] [3]
Boiling Point	408.9 °C	[1]
Density	1.34 g/cm ³	[1]
Solubility	Soluble in ethanol and acetic acid; sparingly soluble in water.	[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **N-(4-Nitrophenyl)acetamide** are provided to ensure reproducibility in a laboratory setting.

Synthesis of **N-(4-Nitrophenyl)acetamide** via Nitration of Acetanilide

This protocol describes the synthesis of **N-(4-Nitrophenyl)acetamide** through the electrophilic aromatic substitution (nitration) of acetanilide.

Materials:

- Acetanilide
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)
- Glacial Acetic Acid

- Ethanol
- Deionized Water
- Ice

Equipment:

- Erlenmeyer flask
- Beakers
- Magnetic stirrer and stir bar
- Ice bath
- Buchner funnel and flask
- Filter paper
- Melting point apparatus

Procedure:

- In a 100 mL Erlenmeyer flask, dissolve 5.0 g of acetanilide in 10 mL of glacial acetic acid.
- Carefully add 10 mL of concentrated sulfuric acid to the solution and cool the mixture to 0-5 °C in an ice bath with constant stirring.
- In a separate beaker, prepare the nitrating mixture by slowly adding 3 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
- Add the cold nitrating mixture dropwise to the acetanilide solution over a period of 15-20 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
- After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.

- Pour the reaction mixture slowly into a beaker containing 100 g of crushed ice and 100 mL of cold water.
- The crude **N-(4-Nitrophenyl)acetamide** will precipitate as a yellow solid.
- Collect the crude product by vacuum filtration using a Buchner funnel and wash it with several portions of cold deionized water.
- Purify the crude product by recrystallization from ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator.
- Determine the melting point of the purified product to assess its purity.

Characterization Techniques

Purpose: To monitor the progress of the reaction and assess the purity of the final product.

Procedure:

- Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.
- Mobile Phase: A 1:1 (v/v) mixture of ethyl acetate and hexane.
- Sample Preparation: Dissolve a small amount of the crude and purified product in a suitable solvent (e.g., ethyl acetate).
- Development: Spot the samples on the TLC plate and develop the plate in a chamber saturated with the mobile phase.
- Visualization: Visualize the spots under a UV lamp at 254 nm. The starting material (acetanilide) and the product (**N-(4-Nitrophenyl)acetamide**) will have different R_f values.

Purpose: For quantitative analysis and purity determination of **N-(4-Nitrophenyl)acetamide**.

Procedure:

- Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 μ m particle size).
- Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v). For mass spectrometry detection, a volatile buffer like formic acid can be added.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength of 315 nm.
- Sample Preparation: Prepare a stock solution of the sample in the mobile phase and dilute to an appropriate concentration.

Purpose: To identify the functional groups present in the synthesized compound.

Procedure:

- Prepare a KBr pellet by mixing a small amount of the dried sample with dry potassium bromide powder and pressing it into a transparent disk.
- Record the FT-IR spectrum over the range of 4000-400 cm^{-1} .
- Expected Characteristic Peaks:
 - N-H stretching (amide): ~3300-3100 cm^{-1}
 - C=O stretching (amide): ~1670 cm^{-1}
 - N-O stretching (nitro group): ~1520 cm^{-1} (asymmetric) and ~1350 cm^{-1} (symmetric)
 - Aromatic C-H stretching: ~3100-3000 cm^{-1}
 - Aromatic C=C stretching: ~1600-1450 cm^{-1}

Purpose: To elucidate the chemical structure of **N-(4-Nitrophenyl)acetamide**.

Procedure:

- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
- ¹H NMR:
 - Aromatic protons will appear in the range of δ 7.5-8.5 ppm.
 - The amide proton (N-H) will appear as a singlet around δ 10.5 ppm (in DMSO-d₆).
 - The methyl protons of the acetyl group will appear as a singlet around δ 2.1 ppm.
- ¹³C NMR:
 - The carbonyl carbon of the amide will be around δ 169 ppm.
 - Aromatic carbons will appear in the range of δ 115-150 ppm.
 - The methyl carbon of the acetyl group will be around δ 24 ppm.

Purpose: To determine the molecular weight and fragmentation pattern of the compound.

Procedure:

- Utilize an electron ionization (EI) or electrospray ionization (ESI) source.
- The molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z 180 or 181, respectively.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the detailed biological activities, metabolic fate, or signaling pathways directly involving **N-(4-Nitrophenyl)acetamide**. Its primary role is established as a precursor and intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds.^[1] While the broader class of acetamides exhibits a wide range of biological activities, further research is required to elucidate the specific pharmacological or toxicological profile of **N-(4-Nitrophenyl)acetamide**.

Visualizations

The following diagrams illustrate the synthesis reaction and the experimental workflow for the preparation and analysis of **N-(4-Nitrophenyl)acetamide**.

Caption: Synthesis of **N-(4-Nitrophenyl)acetamide**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for synthesis and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(4-Methoxy-3-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Separation of Acetamide, N-(4-methoxy-3-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [N-(4-Nitrophenyl)acetamide: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b089526#n-4-nitrophenyl-acetamide-synonyms-and-alternative-names>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com